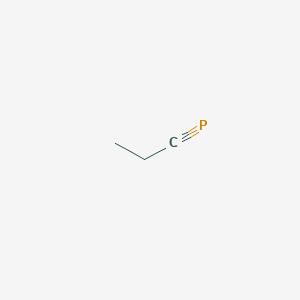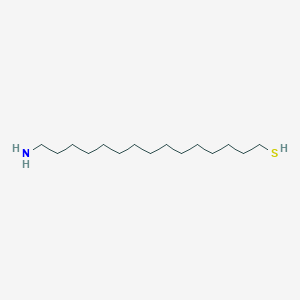
15-Aminopentadecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Aminopentadecane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes a long carbon chain with an amino group (-NH2) at one end and a thiol group at the other. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Aminopentadecane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which produces an isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly forms the thiol .
Industrial Production Methods
Industrial production of thiols often relies on the high nucleophilicity of sulfur. For large-scale synthesis, the use of thiourea as a sulfur source is common due to its efficiency and cost-effectiveness. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
15-Aminopentadecane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, which are important in various biochemical processes.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding alkane.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used as substrates in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Hydrogen sulfide and alkanes
Substitution: Thioethers (sulfides) and other substituted products
Wissenschaftliche Forschungsanwendungen
15-Aminopentadecane-1-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 15-Aminopentadecane-1-thiol involves its ability to form strong bonds with metals and other electrophiles. The thiol group can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decane-1-thiol: Similar in structure but lacks the amino group, making it less versatile in certain applications.
Cysteine: An amino acid with a thiol group, widely studied for its role in protein structure.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms, differing in reactivity and applications compared to thiols.
Uniqueness
15-Aminopentadecane-1-thiol is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications. The presence of both an amino and a thiol group makes it particularly valuable in biochemical and industrial contexts .
Eigenschaften
CAS-Nummer |
203790-57-2 |
|---|---|
Molekularformel |
C15H33NS |
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
15-aminopentadecane-1-thiol |
InChI |
InChI=1S/C15H33NS/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-16H2 |
InChI-Schlüssel |
JKKKCDRCRRNQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCN)CCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
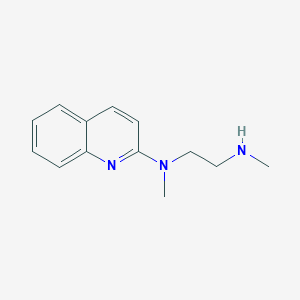
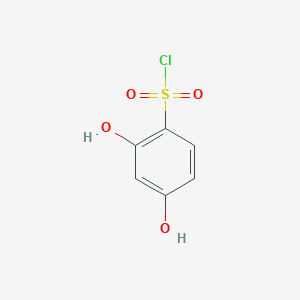
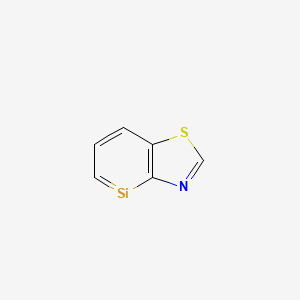


![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)


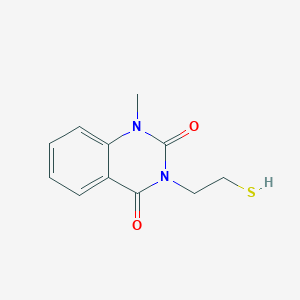
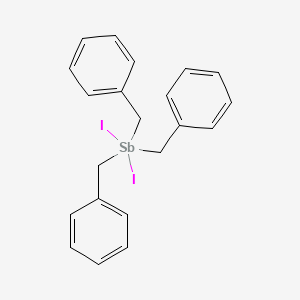
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
